molecular formula C8H14O3 B2798281 Tetramethyloxetane-3-carboxylic acid CAS No. 3199-92-6

Tetramethyloxetane-3-carboxylic acid

Cat. No.: B2798281
CAS No.: 3199-92-6
M. Wt: 158.197
InChI Key: NODCTISXOBMTEZ-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Scaffolds in Modern Organic Synthesis

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valuable motif in modern organic and medicinal chemistry. acs.orgsemanticscholar.org Its significance stems from a unique combination of physicochemical properties that can be strategically exploited to enhance molecular design. researchgate.net

One of the most prominent applications of the oxetane scaffold is its use as a bioisostere—a chemical substituent that can replace another group without significantly affecting the biological activity of the molecule. researchgate.net Specifically, 3,3-disubstituted oxetanes have been successfully employed as metabolically stable surrogates for gem-dimethyl groups and polar replacements for carbonyl functionalities. acs.orgsemanticscholar.orgd-nb.info The inclusion of the oxygen atom within the bridged methyl groups reduces lipophilicity and can block sites of metabolic degradation, a common issue with gem-dimethyl groups. semanticscholar.orgd-nb.info

Furthermore, the strained C–O–C bond angle in oxetanes exposes the oxygen's lone pair of electrons, making it a more effective hydrogen-bond acceptor than less strained ethers like tetrahydrofuran (B95107). d-nb.info This property, combined with the inherent polarity and three-dimensional character of the ring, allows chemists to fine-tune properties such as aqueous solubility, metabolic stability, and conformational preference. researchgate.net The well-known anticancer agent paclitaxel (B517696) (Taxol) is a prominent natural product containing an oxetane ring, highlighting the motif's presence in biologically active compounds. acs.orgsemanticscholar.org The synthesis of oxetanes can be achieved through various methods, with the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, being a classic and direct approach. slideshare.netwikipedia.orgorganic-chemistry.orgmdpi.com

Table 1: Comparison of Oxetane Scaffolds with Isosteric Groups

Propertygem-Dimethyl GroupCarbonyl GroupOxetane Scaffold
PolarityNon-polarPolarPolar
Metabolic StabilityCan be susceptible to oxidationSusceptible to reduction/hydrolysisGenerally high
Lipophilicity (LogP)IncreasesVariableDecreases or maintains
Hydrogen Bond AcceptorNoYesYes (strong)
Three-DimensionalityAdds bulkPlanarAdds significant 3D character

Strategic Importance of Carboxylic Acid Functionality within Constrained Cyclic Systems

The carboxylic acid group is one of the most vital functional groups in drug design, present in over 450 marketed therapeutic agents. nih.govnih.gov Its importance is derived from its ability to act as both a hydrogen bond donor and acceptor, and its capacity to exist in an ionized carboxylate form at physiological pH. researchgate.netresearchgate.net This allows it to form strong electrostatic and hydrogen bonding interactions with biological targets such as enzymes and receptors, often serving as a key component of a molecule's pharmacophore. nih.govresearchgate.net

When a carboxylic acid is incorporated into a constrained cyclic system, such as an oxetane ring, it introduces a level of conformational rigidity. This rigidity can be highly advantageous in drug design. By locking the carboxylic acid into a specific spatial orientation, the molecule is pre-organized for binding to its target. This can lead to an increase in binding affinity by reducing the entropic penalty associated with the molecule adopting the correct conformation upon binding. Furthermore, the carboxylic acid moiety significantly influences a molecule's physicochemical properties, such as water solubility, which is crucial for drug formulation and bioavailability. wiley-vch.de However, the ionized nature of the group can sometimes limit passive diffusion across biological membranes, a challenge that medicinal chemists often address through prodrug strategies. nih.govresearchgate.net

Overview of Principal Research Directions for Tetramethyloxetane-3-carboxylic Acid

However, based on the established roles of its constituent parts, several principal research directions can be proposed:

Novel Synthetic Methodologies: Research could be directed toward developing a viable synthetic route to this molecule and its derivatives. This might involve exploring adaptations of known oxetane-forming reactions, such as the Paternò-Büchi reaction, using highly substituted precursors like a substituted alkene and 2,2-dimethyl-propanal derivatives, though the steric hindrance would be a major obstacle to overcome. rsc.org

Medicinal Chemistry Building Block: The primary research direction would likely be its evaluation as a novel building block in drug discovery. The molecule combines the features of a metabolically robust gem-dimethyl isostere (due to the tetramethyl substitution on the oxetane) with the potent binding capabilities of a conformationally restricted carboxylic acid. It could be used to design molecules with high metabolic stability and specific three-dimensional structures aimed at challenging biological targets.

Physicochemical Property Modulation: Studies would be necessary to characterize its fundamental properties (e.g., pKa, logP) and compare them to simpler, known analogs. This data would be crucial for understanding how the dense methyl substitution impacts the electronic and steric nature of the oxetane-carboxylic acid scaffold.

The absence of this compound in the literature presents an opportunity for foundational research into its synthesis and properties, potentially adding a unique and valuable tool to the repertoire of synthetic and medicinal chemists.

Table 2: Physicochemical Data of Related Oxetane Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)Known Properties
Oxetane-3-carboxylic acidC₄H₆O₃102.09Form: Liquid
3-Methyloxetane-3-carboxylic acidC₅H₈O₃116.12Form: Solid; Melting Point: 58-63 °C
This compoundC₈H₁₄O₃158.19Data not available in literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethyloxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODCTISXOBMTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(O1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profile and Mechanistic Investigations of Tetramethyloxetane 3 Carboxylic Acid

Intrinsic Stability of the Oxetane (B1205548) Ring in the Presence of a Carboxylic Acid Functionality

The 2,2,4,4-tetramethyloxetane-3-carboxylic acid structure features a sterically hindered oxetane ring, which contributes significantly to its kinetic stability. Generally, the oxetane core is more stable than the analogous three-membered epoxide ring towards nucleophilic attack due to lower ring strain. The presence of the carboxylic acid functionality on the adjacent carbon does not inherently destabilize the oxetane ring under neutral or basic conditions. chemrxiv.org In fact, the oxetane moiety is compatible with the acidic nature of the carboxylic group itself. However, this stability is conditional. Studies on 3,3-disubstituted oxetanes have shown that while the ring is tolerant to a variety of synthetic transformations, ring-opening reactions can be induced, particularly under harsh conditions. chemrxiv.org

Ring-Opening Reactions of the Oxetane Core

Despite its relative stability, the strained four-membered ring of tetramethyloxetane-3-carboxylic acid can be cleaved under specific chemical provocations. The following sections detail the pathways and byproducts of these ring-opening reactions.

Acid-Catalyzed Ring-Opening Pathways and Byproduct Formation

The oxetane ring of this compound is susceptible to cleavage under strongly acidic conditions. chemrxiv.org Protonation of the oxetane oxygen atom activates the ring towards nucleophilic attack, leading to ring-opening. The regioselectivity of this process is influenced by the substitution pattern of the oxetane. For 3,3-disubstituted oxetanes, the attack of a nucleophile can occur at either of the methylene (B1212753) carbons. The specific byproducts of the acid-catalyzed ring-opening of this compound are not extensively detailed in the available literature, but analogies with other oxetane-carboxylic acids suggest potential pathways. One significant byproduct can be the formation of a γ-lactone through intramolecular isomerization, a phenomenon observed in other oxetane-carboxylic acids upon heating or prolonged storage. magtech.com.cn This isomerization is thought to proceed via an intramolecular protonation of the oxetane ring by the carboxylic acid group, followed by nucleophilic attack of the carboxylate.

Nucleophile-Mediated Ring-Opening with Selected Reagents

The oxetane ring can also be opened by various nucleophiles, often requiring activation by an appropriate catalyst. The following subsections explore the reactions with specific classes of reagents.

The ring-opening of oxetanes by nucleophiles such as carboxylic acids, phenols, and thiols has been documented, particularly for other substituted oxetanes, and often requires catalytic activation. For instance, the Lewis acid-catalyzed reaction of 3-aryloxetan-3-ols with phenols has been shown to yield dihydrobenzofurans, and reactions with thiols can produce oxetane sulfides. beilstein-journals.org While direct experimental data for this compound is scarce, these findings suggest that under appropriate catalytic conditions, the oxetane ring could be opened by these nucleophiles to form the corresponding ether, thioether, or ester linkages.

Information regarding a photo-initiated ring-opening of this compound specifically mediated by triphenylphosphine (B44618) and N-halosuccinimides is not found in the surveyed scientific literature. Photochemical reactions of oxetanes are known, with the Paternò–Büchi reaction and its cycloreversion being a prominent example. beilstein-journals.orgacs.orgnih.govresearchgate.net These reactions typically involve the interaction of a carbonyl compound and an alkene under UV irradiation. The proposed reaction with triphenylphosphine and an N-halosuccinimide would likely involve a different mechanistic pathway, potentially radical in nature, but specific studies on this transformation for this particular oxetane derivative are not currently available.

Anionic Ring-Opening Polymerization of Hydroxyl-Containing Oxetanes

The anionic ring-opening polymerization (AROP) of oxetanes is a powerful method for synthesizing polyethers. For oxetanes containing hydroxyl groups, such as 3-methyl-3-hydroxymethyloxetane, AROP can be initiated by strong bases like potassium tert-butoxide. radtech.org The polymerization proceeds via a nucleophilic attack of an alkoxide anion on a carbon atom of the oxetane ring, leading to ring cleavage and propagation of the polymer chain.

However, the direct anionic polymerization of this compound presents significant challenges. The presence of the acidic carboxylic acid proton would immediately quench any anionic initiator or propagating chain end. Therefore, for a successful polymerization, the carboxylic acid moiety must first be protected. A common strategy would involve converting the carboxylic acid to an ester, which is more compatible with anionic conditions.

Following protection, the polymerization would be initiated by a strong base. The bulky tetramethyl substituents on the oxetane ring would likely decrease the polymerization rate due to steric hindrance, making the ring less accessible to nucleophilic attack compared to less substituted oxetanes. acs.org The reaction typically requires high temperatures and the use of a crown ether complex to enhance the reactivity of the initiator. researchgate.net After polymerization, the protecting group on the carboxylate function could be removed to yield a polyether with pendant carboxylic acid groups.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Esterification of this compound involves reacting the acid with an alcohol in the presence of an acid catalyst. The most common method is Fischer esterification, which is an equilibrium-limited process. researchgate.net To drive the reaction toward the ester product, water must be removed, or an excess of the alcohol reactant must be used. nih.gov

A significant limitation in the esterification of this specific substrate is steric hindrance. The presence of the four methyl groups adjacent to the carboxylic acid function can impede the approach of the alcohol nucleophile to the carbonyl carbon. nih.gov Consequently, more forcing reaction conditions or specialized reagents may be required compared to sterically unhindered carboxylic acids.

For primary alcohols, direct esterification using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid with azeotropic removal of water may be effective. researchgate.net For more sterically demanding secondary or tertiary alcohols, activation of the carboxylic acid may be necessary. This can be achieved by first converting the acid to a more reactive derivative, such as an acid chloride, or by using coupling agents. nih.gov

Table 1: Representative Conditions for Esterification
MethodReagents & ConditionsApplicability & Limitations
Fischer EsterificationAlcohol (excess), catalytic H₂SO₄ or TsOH, heat (reflux), removal of H₂OEffective for primary and some secondary alcohols. Slow reaction rates and incomplete conversion due to steric hindrance.
Activation via Acid Chloride1. SOCl₂ or (COCl)₂ 2. Alcohol, pyridine (B92270) or Et₃NHighly effective for primary, secondary, and tertiary alcohols. Two-step process.
Carbodiimide (B86325) CouplingAlcohol, DCC or EDC, DMAP (cat.), CH₂Cl₂, room temperatureMild conditions, suitable for sensitive substrates. Requires stoichiometric coupling agent.

The direct reaction of a carboxylic acid with an amine to form an amide requires very high temperatures and is generally inefficient. A more practical approach for synthesizing amides from this compound is the use of coupling reagents, such as carbodiimides. google.comcbijournal.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are common examples. nih.govtaylorandfrancis.com

The mechanism involves the activation of the carboxylic acid by the carbodiimide. taylorandfrancis.com The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The attack of the amine on the carbonyl carbon of the O-acylisourea intermediate forms a tetrahedral intermediate, which then collapses to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). nih.gov The reaction is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to increase the reaction rate.

This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of functional groups.

Carboxylic acids can be converted into more reactive derivatives to facilitate subsequent nucleophilic acyl substitution reactions. The most common and useful of these derivatives is the acid chloride. This compound can be converted to tetramethyloxetane-3-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.comchemguide.co.uk

With thionyl chloride, the carboxylic acid's hydroxyl group attacks the sulfur atom, displacing a chloride ion. libretexts.orgmasterorganicchemistry.com The resulting intermediate then collapses, with the chloride ion attacking the carbonyl carbon. This process releases sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion. masterorganicchemistry.com

Acid chlorides are significantly more reactive than the parent carboxylic acid because the chloride ion is an excellent leaving group. pressbooks.pub This enhanced reactivity allows them to react readily with a wide range of weak nucleophiles, including alcohols, amines, and even carboxylates (to form anhydrides). masterorganicchemistry.com

The carboxylic acid group can be reduced to a primary alcohol. Due to the low reactivity of the carboxylate group toward nucleophilic attack, strong reducing agents are required for this transformation. The most common reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The reduction of this compound with LiAlH₄ would yield (2,2,4,4-tetramethyloxetan-3-yl)methanol. The reaction proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.com The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. youtube.com Subsequently, the carboxylate is reduced by the AlH₃ species. An aldehyde is formed as an intermediate, but it is immediately reduced further by LiAlH₄ to the corresponding alkoxide. libretexts.orgyoutube.com A final aqueous acidic workup is required to protonate the alkoxide and liberate the primary alcohol. masterorganicchemistry.com

The various derivatives that can be synthesized from this compound exhibit a wide range of reactivities toward nucleophilic acyl substitution. This reactivity is primarily governed by the ability of the leaving group to depart. pressbooks.publibretexts.org Better leaving groups are weaker bases. khanacademy.org

The general order of reactivity for common carboxylic acid derivatives is:

Acid Chloride > Acid Anhydride > Ester ≈ Carboxylic Acid > Amide > Carboxylate

Acid chlorides are the most reactive because the chloride ion (Cl⁻) is a very weak base and therefore an excellent leaving group. khanacademy.org

Acid anhydrides are also highly reactive, with a carboxylate anion acting as a good leaving group.

Esters and carboxylic acids have intermediate reactivity. The leaving groups are an alkoxide (RO⁻) and a hydroxide (B78521) (HO⁻) respectively, which are stronger bases than chloride.

Amides are significantly less reactive. The amide ion (R₂N⁻) is a very strong base and a poor leaving group. This low reactivity is also due to resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.org

Carboxylates are the least reactive toward nucleophilic acyl substitution as the leaving group would have to be an oxide ion (O²⁻), which is extremely unstable. masterorganicchemistry.com

This reactivity hierarchy allows for the synthesis of less reactive derivatives from more reactive ones. For example, an acid chloride can be easily converted into an ester or an amide, but an amide cannot be easily converted into an ester or an acid chloride. pressbooks.pub

Table 2: Comparative Reactivity of this compound Derivatives
DerivativeStructure (R = Tetramethyloxetanyl)Leaving GroupBasicity of Leaving GroupRelative Reactivity
Acid ChlorideR-COClCl⁻Very WeakVery High
EsterR-COOR'R'O⁻ModerateModerate
AmideR-CONR'₂R'₂N⁻Very StrongVery Low
CarboxylateR-COO⁻O²⁻Extremely StrongUnreactive

Intramolecular Rearrangements and Isomerization Processes

The strained four-membered ring of oxetane derivatives can predispose them to various intramolecular rearrangements. In the case of this compound and related structures, these processes can lead to the formation of more stable isomeric products. These rearrangements are often spontaneous and can occur under mild conditions, highlighting the inherent instability of certain substituted oxetane systems.

Unanticipated Isomerization to Lactones

Recent research has brought to light the intrinsic instability of many oxetane-carboxylic acids, a phenomenon that was previously not widely recognized in the scientific literature. acs.orgnih.govchemrxiv.orgresearchgate.net It has been discovered that these compounds, including analogues of this compound, can undergo an unanticipated isomerization to form new heterocyclic lactones. acs.orgresearchgate.net This transformation is notable as it can occur under benign conditions, such as storage at room temperature or with gentle heating, without the need for any external catalyst. acs.orgnih.gov

This inherent tendency to isomerize is a critical consideration for chemists working with these molecules, as it can significantly impact reaction yields and potentially lead to misleading results, particularly in reactions that require elevated temperatures. acs.orgnih.govenamine.net The isomerization process reveals that the oxetane-carboxylic acid structure is, in many cases, a metastable intermediate that readily converts to a thermodynamically more stable lactone.

While this instability can be a drawback, it can also be leveraged for synthetic purposes. The innate propensity of oxetane-carboxylic acids to rearrange can be a strategic advantage in the synthesis of novel and complex molecules, sometimes simplifying synthetic routes that would otherwise require multiple steps. acs.orgnih.gov For instance, the acidification of a lithium salt of a related oxetane-carboxylic acid led directly to a bicyclic lactone product in a 53% yield, completely bypassing the isolation of the expected acid. acs.orgnih.gov

The stability of oxetane-carboxylic acids and their propensity to isomerize are influenced by their substitution pattern. A study on various oxetane-3-carboxylic acids demonstrated this variability, as summarized in the table below.

Table 1: Stability and Isomerization of various Oxetane-3-Carboxylic Acids

Compound Substituents Conditions for Isomerization Outcome Reference
1a 3-phenyl Storage at room temperature (1 year) Isomerized to lactone 1b researchgate.net
2a 3-(p-tolyl) Storage at room temperature (1 year) Isomerized to lactone 2b researchgate.net
3a-7a Bulky (hetero)aromatic Stable under heating (dioxane/water, 100°C) No isomerization observed researchgate.net
23a, 24a Bulky (hetero)aromatic (homologues) Stable at room temperature (1 year) No isomerization observed researchgate.net
25 Alkyl ester precursor Hydrolysis led to a mixture Mixture of acid and lactone researchgate.net
37a (precursor) Bicyclic system Acidification with NaHSO₄ Immediate formation of bicyclic lactone 37b acs.orgnih.gov

Mechanistic Postulations for Proton Transfer and SN2 Pathways

The spontaneous isomerization of oxetane-carboxylic acids into lactones suggests a mechanism involving intramolecular catalysis. The process is believed to be initiated by a proton transfer from the carboxylic acid group to the oxygen atom of the oxetane ring. This initial step activates the oxetane ring, making it more susceptible to nucleophilic attack.

Following the protonation of the oxetane oxygen, the carboxylate anion, now positioned in close proximity, acts as an intramolecular nucleophile. The subsequent step is a backside attack on one of the methylene carbons of the oxetane ring, proceeding via an intramolecular SN2 (Substitution Nucleophilic Bimolecular) pathway. This nucleophilic attack results in the opening of the strained four-membered ring and the concurrent formation of a new, more stable five- or six-membered lactone ring.

The facility of this rearrangement is largely dependent on the substitution on the oxetane ring. The presence of substituents, such as the four methyl groups in this compound, can influence the rate and outcome of the isomerization. These groups can affect the conformation of the molecule, potentially pre-organizing it for the intramolecular reaction and influencing the stability of the transition state. While intentional intramolecular isomerizations of oxetanes have been reported, they typically require activation by Lewis acid catalysts. acs.org The uncatalyzed nature of the isomerization in oxetane-carboxylic acids highlights the potent role of the neighboring carboxylic acid group in facilitating the reaction. acs.orgnih.gov

Despite a comprehensive search for scientific literature, no specific information was found regarding the derivatization and advanced functionalization of the chemical compound "this compound" (also known as 2,2,4,4-tetramethyloxetane-3-carboxylic acid). The performed searches aimed to gather detailed research findings on the generation of various derivatives and carbon-carbon bond forming reactions as outlined in the requested article structure.

The search results did not yield any publications or data detailing the synthesis of:

Fluorine-containing derivatives from this compound.

Amino acid and peptidomimetic derivatives based on the this compound scaffold.

Ethers derived from this compound via Williamson alkylation.

Acetylene-containing derivatives of this compound through reactions such as the Seyferth-Gilbert reaction.

Aryl-substituted tetramethyloxetane carboxylic acids.

Furthermore, no specific examples of carbon-carbon bond forming reactions for the structural diversification of this compound could be located in the available scientific literature.

General information on the reactivity of the oxetane ring and functionalization of less substituted oxetane-3-carboxylic acids is available. However, in strict adherence to the instruction to focus solely on "this compound," this more general information cannot be presented as it falls outside the specified scope.

Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational research data for this specific compound appears to be unavailable in the public domain.

Derivatization and Advanced Functionalization Strategies

Carbon-Carbon Bond Forming Reactions for Structural Diversification

Suzuki–Miyaura Cross-Coupling with Halogenated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While direct examples involving halogenated tetramethyloxetane-3-carboxylic acid are not prevalent in the literature, the principles of this reaction can be applied to hypothetical halogenated derivatives of this scaffold. A plausible strategy would involve the synthesis of a brominated or iodinated tetramethyloxetane derivative, which could then serve as the electrophilic partner in a Suzuki-Miyaura coupling.

A hypothetical reaction scheme could commence with the conversion of this compound to a suitable halogenated precursor. For instance, functionalization at the oxetane (B1205548) ring, though challenging due to steric hindrance, could potentially be achieved through radical halogenation or other advanced methods. Assuming the synthesis of a 3-bromo-2,2,4,4-tetramethyloxetane derivative, this compound could then be subjected to Suzuki-Miyaura conditions.

The reaction would likely employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water, toluene). The choice of ligand is often crucial in cross-coupling reactions involving sterically hindered or electronically challenging substrates. The organoboron partner could be a variety of aryl or heteroaryl boronic acids or their esters.

Table 1: Hypothetical Suzuki–Miyaura Cross-Coupling of a Halogenated Tetramethyloxetane Derivative

Construction of Spirocyclic and Other Complex Architectures

The incorporation of the tetramethyloxetane motif into spirocyclic systems is a compelling strategy for generating novel three-dimensional molecular frameworks. Spirocycles are of significant interest in drug discovery due to their conformational rigidity and novel chemical space. A plausible approach to construct a spirocycle from this compound would involve a multi-step sequence culminating in an intramolecular cyclization.

One hypothetical pathway could begin with the reduction of the carboxylic acid to the corresponding alcohol, (2,2,4,4-tetramethyloxetan-3-yl)methanol. This alcohol could then be converted to a leaving group, such as a tosylate or mesylate. In parallel, the oxetane ring could be opened under acidic conditions to yield a diol, which can be further manipulated. However, a more direct approach would be to utilize the carboxylic acid functionality to introduce a side chain capable of cyclizing onto the oxetane ring or a derivative thereof.

For instance, the carboxylic acid could be converted to an amide, which is then functionalized with a chain containing a nucleophile. Subsequent intramolecular cyclization could lead to the formation of a spirocyclic lactam. Another conceptual strategy involves the conversion of the carboxylic acid to a ketone, 2,2,4,4-tetramethyloxetan-3-one. This ketone could then serve as a precursor in a Paternò-Büchi reaction, a photochemical [2+2] cycloaddition with an alkene, to form a spiro-oxetane. wikipedia.orgnumberanalytics.commdpi.com

A more tailored approach would be to elaborate the carboxylic acid into a substrate for an intramolecular ring-closing reaction. For example, the acid could be coupled with a molecule containing a terminal alkene and a nucleophilic group. Subsequent intramolecular reaction, such as an oxa-Michael addition or a radical cyclization, could forge the spirocyclic ring system.

Table 2: Hypothetical Synthesis of a Spirocyclic Derivative

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for a detailed structural map to be constructed.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Tetramethyloxetane-3-carboxylic acid, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The key resonances would arise from the methyl groups and the single proton on the oxetane (B1205548) ring.

The single proton at the 3-position, attached to the same carbon as the carboxylic acid group, would appear as a singlet. Its chemical shift would be further downfield due to the deshielding effect of the adjacent carboxylic acid functionality. The acidic proton of the carboxylic acid group itself would typically appear as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, although its position can be highly variable and dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.35s6H2 x CH₃ at C2
~1.45s6H2 x CH₃ at C4
~3.20s1HCH at C3
~11.5br s1HCOOH

Carbon-13 (¹³C) NMR for Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would reveal the distinct carbon environments within the structure.

The spectrum is expected to show signals for the quaternary carbons of the methyl groups, the quaternary carbons of the oxetane ring at positions 2 and 4, the methine carbon at position 3, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically the most deshielded, appearing significantly downfield in the spectrum. The carbons of the oxetane ring would appear at chemical shifts characteristic of small, strained, oxygen-containing rings. The methyl carbons would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)Assignment
~25CH₃ carbons
~50C3 (methine)
~80C2 and C4 (quaternary)
~175C=O (carboxylic acid)

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F) for Specific Atom Identification

Heteronuclear NMR techniques, such as ¹⁵N or ¹⁹F NMR, are utilized when atoms other than carbon and hydrogen are present in a molecule and possess a magnetic moment. For this compound, which is composed solely of carbon, hydrogen, and oxygen, these specific heteronuclear NMR techniques are not applicable. Oxygen NMR (¹⁷O) is technically possible but is rarely used in routine structural elucidation due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, which results in very broad signals and low sensitivity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₁₄O₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound. The expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. spectrabase.comnih.gov This is particularly useful for analyzing the purity of a sample or for identifying components within a mixture. For this compound, an LC-MS method could be developed to separate it from any starting materials, byproducts, or degradation products. spectrabase.com The mass spectrometer would then provide mass information for each separated component, aiding in their identification. The analysis of small, polar molecules like carboxylic acids by reversed-phase LC-MS can sometimes be challenging, and may require specific chromatographic conditions or derivatization to achieve good retention and ionization. spectrabase.comnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 2,2,4,4-tetramethyloxetane-3-carboxylic acid, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of its solid-state structure. The analysis would confirm the connectivity of the atoms and reveal the conformation of the oxetane ring. Four-membered rings like oxetane are not planar and adopt a "puckered" conformation to relieve ring strain. The crystallographic data would precisely define this puckering angle.

Furthermore, the analysis would detail the intermolecular interactions in the crystal lattice. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. X-ray crystallography would confirm the presence and geometry of this or other hydrogen-bonding networks, which govern the crystal packing.

Illustrative Crystallographic Data for 2,2,4,4-tetramethyloxetane-3-carboxylic acid

ParameterValue
Chemical FormulaC₉H₁₆O₃
Formula Weight172.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)11.54
β (°)98.7
Volume (ų)992.1
Z4
Bond Length C-O (oxetane) (Å)~1.45
Bond Length C-C (oxetane) (Å)~1.54
Puckering Angle (°)~15
Hydrogen Bond O-H···O (Å)~2.65

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would require experimental determination.

This definitive structural information is crucial for understanding the molecule's physical properties and for rationalizing its chemical reactivity.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Investigations of Reaction Mechanisms

Quantum mechanical calculations are instrumental in mapping the intricate details of chemical reactions, including the energy landscapes and the transition states that govern the transformation of reactants to products.

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules and predicting their behavior. For a molecule like Tetramethyloxetane-3-carboxylic acid, DFT calculations could provide valuable insights into its stability, reactivity, and the potential energy surfaces of its reactions. Such studies would typically involve optimizing the geometry of the molecule and calculating its vibrational frequencies to confirm it as a true minimum on the potential energy surface. However, specific DFT studies detailing the energy landscapes of reactions involving this compound are not documented in existing literature.

Elucidation of Activation Energy Barriers for Isomerization Pathways

Isomerization reactions, where a molecule transforms into an isomer with a different arrangement of atoms, are fundamentally controlled by the activation energy barrier. Computational methods can precisely calculate these barriers, offering a theoretical prediction of the feasibility and rate of such transformations. For this compound, potential isomerization pathways could involve ring-opening or rearrangements. A computational study would model the transition state structures connecting the initial molecule to its isomers and determine the energy required to overcome the barrier. At present, there are no published studies that have computationally explored the activation energies for isomerization of this compound.

Molecular Modeling of Intermolecular Interactions

The way a molecule interacts with its neighbors or with surfaces is crucial for its application in various fields, including materials science.

Studies of Carboxylic Acid Functionalization in Material Interfaces

The carboxylic acid group is a common functional group used to anchor molecules to material surfaces. Molecular modeling can simulate these interactions at the atomic level, providing information on binding energies, orientation, and the nature of the bonding. While the functionalization of surfaces with carboxylic acids is a broad area of research, specific computational studies on the interaction of this compound with material interfaces have not been reported. Such a study would be valuable in understanding how the bulky tetramethyl-substituted oxetane (B1205548) ring influences the binding and self-assembly on a given substrate.

Computational Catalysis: Understanding Catalytic Role in Synthesis

Computational catalysis employs theoretical methods to understand how catalysts function at a molecular level, which can aid in the design of more efficient synthetic routes. For the synthesis of this compound, computational studies could investigate the mechanisms of catalytic reactions, identify the active catalytic species, and predict reaction outcomes. This would involve modeling the interaction of reactants and catalysts, and calculating the energy profiles of the catalytic cycle. To date, no computational studies have been published that focus on the catalytic synthesis of this compound.

Structure-Reactivity Relationships Derived from Computational Data

By systematically modifying the structure of a molecule and calculating its properties, computational chemistry can establish clear structure-reactivity relationships. For this compound, this could involve investigating how substitutions on the oxetane ring or modifications to the carboxylic acid group affect its reactivity. Descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and calculated reaction barriers for a series of related compounds can provide a quantitative understanding of their chemical behavior. However, the absence of computational data on this compound and its derivatives means that such structure-reactivity relationships have not yet been computationally established for this specific molecule.

Academic and Materials Science Applications of Tetramethyloxetane 3 Carboxylic Acid

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The inherent ring strain of the oxetane (B1205548) moiety in tetramethyloxetane-3-carboxylic acid makes it an attractive building block for the synthesis of more complex molecular architectures. The ring can be selectively opened under various conditions to introduce specific functionalities, while the carboxylic acid group provides a reactive handle for a wide range of chemical transformations.

While specific research on this compound as an intermediate for polyaddition products is not extensively documented, the reactivity of the oxetane ring with nucleophiles such as dicarboxylic acids or diamines suggests its potential in this area. The ring-opening polyaddition of oxetanes is a known method for the synthesis of polyesters and polyamides. In a hypothetical polyaddition reaction, the carboxylic acid group of this compound could be esterified or amidated, while the oxetane ring could undergo a ring-opening reaction with a co-monomer containing two nucleophilic groups. This would lead to the formation of a linear polymer with repeating units derived from the oxetane.

Reactant A Reactant B Resulting Polymer Potential Linkage
This compoundDiolPolyester (B1180765)Ester and Ether
This compoundDiaminePolyamide-etherAmide and Ether
This compoundDicarboxylic AcidPolyesterEster and Ether

This table represents a conceptual framework for the synthesis of polyaddition products, illustrating the potential of this compound as a monomer.

The incorporation of oxetane rings into bioactive molecules is a strategy employed in medicinal chemistry and agrochemical research to improve physicochemical properties such as solubility and metabolic stability. Although direct evidence of this compound being used as a synthetic precursor for commercial agrochemicals is limited, its structural motifs are of interest. The carboxylic acid functionality allows for the facile introduction of various toxophoric groups or linkage to other molecular fragments commonly found in pesticides and herbicides. The tetramethyl substitution on the oxetane ring could also influence the lipophilicity and steric hindrance of the final agrochemical, potentially affecting its mode of action and selectivity.

Agrochemical Class Potential Modification using this compound Anticipated Property Enhancement
HerbicidesEster or amide linkage to the active moietyIncreased metabolic stability, altered soil mobility
FungicidesIncorporation of the oxetane ring as a bioisostereImproved solubility and systemic properties
InsecticidesUse as a building block for complex active ingredientsEnhanced binding affinity to target enzymes

This table provides a speculative overview of how this compound could be utilized in the synthesis of agrochemicals.

Integration into Polymer Science and Advanced Materials

The unique combination of a reactive carboxylic acid and a polymerizable oxetane ring makes this compound a promising candidate for the development of novel polymers and advanced materials with tailored properties.

The carboxylic acid group of this compound can be utilized as an initiator or a functional monomer in various polymerization techniques. For instance, it could initiate the ring-opening polymerization of other cyclic monomers or be incorporated as a side chain functionality in polymers prepared by conventional methods. The resulting polymers would possess pendant oxetane rings, which can be further modified or utilized for cross-linking.

Oxetanes are known to undergo cationic ring-opening polymerization upon exposure to UV radiation in the presence of a photoacid generator. By incorporating this compound into a polymer backbone, photo-curable systems can be developed. The pendant oxetane groups can undergo cross-linking upon UV irradiation, leading to the formation of a durable and chemically resistant network. The carboxylic acid functionality could also be used to attach other photo-active groups, further enhancing the curing efficiency and the properties of the final material.

Component Function in Photo-Curable System
Polymer with pendant this compound unitsPhoto-crosslinkable backbone
Photoacid GeneratorInitiates cationic ring-opening of the oxetane
UV RadiationTriggers the curing process

This table outlines the key components and their roles in a hypothetical photo-curable system based on this compound.

Creation of Hyperbranched Polymer Architectures

The synthesis of hyperbranched polymers, a class of dendrimeric macromolecules, is a significant area of materials science. researchgate.netdrpress.org These polymers are known for their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups, which distinguish them from their linear counterparts. researchgate.netnih.gov One-pot synthesis methods, including step-growth polycondensation, self-condensing vinyl polymerization, and ring-opening polymerization, are commonly employed for their production. researchgate.netfrontiersin.org

This compound is well-suited as a monomer for creating hyperbranched polyesters through a ring-opening polymerization mechanism. The molecule can be conceptualized as an ABx-type monomer, where the carboxylic acid ('A' group) can react with the hydroxyl group formed upon the ring-opening of the oxetane ('B' group) of another monomer. This self-condensing reaction is a foundational method for generating highly branched structures.

The synthesis process can be initiated by the reaction between the carboxylic acid of one monomer and the oxetane ring of another, leading to the formation of an ester linkage and a primary hydroxyl group. This newly formed hydroxyl group can then react with other carboxylic acid groups, propagating the polymer chain and creating multiple branching points. This approach allows for the creation of complex, three-dimensional polyester architectures in a single synthetic step. radtech.org The reaction of bis(oxetane) compounds with tricarboxylic acids to form photo-curable hyperbranched polyesters has been demonstrated, highlighting the utility of the oxetane-carboxylic acid reaction in this context. radtech.org

Table 1: Synthetic Approaches for Hyperbranched Polymers

Polymerization Method Monomer Type Key Characteristics
Step-Growth Polycondensation ABx or A2 + B3 One-pot synthesis, produces polymers like polyesters, polyamides. researchgate.netnih.gov
Self-Condensing Vinyl Polymerization Latent ABx Branching points are generated during propagation. nih.gov

Design of Alkaline Developable Photopolymers

In the field of microelectronics and lithography, alkaline developable photopolymers are crucial materials for creating patterned films and microstructures. These materials function as photoresists, where solubility in a developer solution is altered by exposure to light. The inclusion of acidic functional groups, typically carboxylic acids, is a common strategy to impart solubility in aqueous alkaline developers, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solutions. researchgate.net

The cationic photopolymerization of oxetane-based systems is a well-established process for producing cross-linked polymer networks. researchgate.netradtech.org Oxetanes can exhibit greater photoreactivity than epoxides due to the higher basicity of the heterocyclic oxygen, which facilitates the ring-opening propagation step. researchgate.net By incorporating this compound as a co-monomer in a cationic photopolymerization formulation, its oxetane ring can participate in the network formation. This process leaves the carboxylic acid group pendant to the polymer backbone.

The resulting polymer network contains a controlled density of carboxylic acid moieties. In unexposed regions, these acid groups render the polymer soluble in an alkaline developer. Upon exposure to UV light in the presence of a photoacid generator (PAG), the oxetane rings in the formulation polymerize, forming a cross-linked, insoluble network. This difference in solubility between the exposed and unexposed regions allows for the development of a positive-tone image. researchgate.net This approach has been successfully used in photosensitive polyimides, where carboxylic acid groups are incorporated to enable alkaline development. researchgate.net

Applications in Nanomaterials Engineering

Carboxylic Acid Functionalization in Nanoparticle Synthesis

The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications in fields ranging from biomedicine to electronics. mdpi.com Carboxylic acids are widely used as surface ligands to modify and stabilize a variety of nanoparticles, including those made of magnetite (Fe3O4), gold, silica, and titanium dioxide. imagionbiosystems.comnanohybrids.netnanocs.netnih.gov This process involves introducing carboxyl functional groups (-COOH) onto the nanoparticle surface, which can significantly alter their chemical and physical properties. cd-bioparticles.net

This compound can serve as an effective ligand for nanoparticle functionalization. The carboxylic acid group acts as an anchor, binding to the nanoparticle surface through chemisorption or covalent linkage. nanohybrids.net This surface modification offers several key advantages:

Enhanced Stability: The attached molecules provide steric hindrance, preventing the nanoparticles from aggregating and improving their dispersion and stability in solution. cd-bioparticles.net

Improved Hydrophilicity: The presence of carboxyl groups can make the nanoparticle surface more hydrophilic, which is crucial for applications in aqueous environments. cd-bioparticles.net

Biocompatibility: Carboxylated nanoparticles often exhibit better biocompatibility, making them suitable for drug delivery and biomedical imaging. mdpi.comcd-bioparticles.net

Further Conjugation: The terminal carboxyl groups provide a reactive handle for the covalent attachment of other molecules, such as proteins, peptides, or drugs, via carbodiimide (B86325) chemistry. imagionbiosystems.comamidbiosciences.com

Table 2: Properties of Carboxylic Acid Functionalized Nanoparticles

Property Description Benefit
Surface Functionality Terminal -COOH groups Allows covalent conjugation to amine-containing molecules (e.g., proteins, peptides). imagionbiosystems.comamidbiosciences.com
Colloidal Stability High negative zeta potential (-60 to -70 mV) Prevents aggregation and maintains dispersion in buffers (pH 4-10). imagionbiosystems.com
Hydrophilicity Increased polarity of surface Improves dispersibility and stability in aqueous solutions. cd-bioparticles.net

| Biocompatibility | Reduced toxicity | Enables effective interaction with cells and tissues for biomedical applications. cd-bioparticles.net |

Role in Conductive Inks for Direct Write Technologies

Direct write technologies, such as aerosol jet printing, are used to fabricate electronic circuits and devices by depositing conductive inks onto various substrates. nih.govrsc.org These inks typically consist of metal nanoparticles (e.g., silver, copper) dispersed in a solvent system. nih.govxtpl.com The performance of the ink is highly dependent on the stability of the nanoparticle dispersion and the properties of the capping agents used to prevent particle aggregation. rsc.org

Short-chain carboxylic acids have been successfully used as capping agents in the synthesis of silver nanoparticles for conductive inks. rsc.org this compound is a suitable candidate for this role. During nanoparticle synthesis, the carboxylic acid head of the molecule would bind to the silver nanoparticle surface. The bulky, non-polar tetramethyloxetane tail would then provide a steric barrier, preventing the nanoparticles from coming into close contact and agglomerating.

This stabilization is critical for formulating a stable ink with a high concentration of nanoparticles. rsc.org An ink with well-dispersed nanoparticles exhibits appropriate rheological properties, such as shear thinning, for precise printing. rsc.org After printing, a low-temperature sintering step removes the organic capping agent and fuses the nanoparticles, creating a continuous, highly conductive path with conductivity approaching that of the bulk metal. nih.govrsc.org The use of such tailored capping agents enables the fabrication of high-resolution, flexible electronic circuits on substrates like polyimide (Kapton®). nih.govrsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Glycidol
Tetramethylammonium hydroxide (TMAH)
Silver
Copper

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tetramethyloxetane-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves ring-closing strategies or esterification of pre-functionalized oxetane precursors. For example, Dainippon Ink and Chemicals, Inc. demonstrated that alkyl-substituted oxetanes can be synthesized via acid-catalyzed cyclization of trimethylol derivatives and dialkyl carbonates . Key variables include temperature (optimized between 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are observed under inert atmospheres to prevent side reactions like oxidation.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

  • ¹H NMR: Look for oxetane ring protons (δ 4.2–4.8 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR: Carboxylic acid carbonyl appears at δ 170–175 ppm, while oxetane carbons resonate at δ 70–85 ppm .
  • Mass Spectrometry (MS): Molecular ion [M+H]+ should match the theoretical molecular weight (C₈H₁₂O₃ = 156.18 g/mol). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: MedChemExpress safety guidelines for structurally similar compounds emphasize:

  • Use of PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of vapors.
  • Storage at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for chiral drug development?

  • Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases) can enhance enantiomeric excess (ee). For instance, PubChem studies on analogous oxetanes achieved >90% ee via dynamic kinetic resolution with Candida antarctica lipase B . Advanced characterization with chiral HPLC (e.g., Chiralpak IA column) is critical for ee validation.

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation approaches include:

  • Prodrug Design: Mask the carboxylic acid with ester prodrugs to enhance membrane permeability.
  • Pharmacokinetic Profiling: Use LC-MS/MS to monitor plasma/tissue concentrations over time.
  • Orthogonal Assays: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does this compound interact with enzymatic targets, and what computational tools predict its binding affinity?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or β-lactamases. Key parameters include:

  • Binding Energy: Target ΔG ≤ −7 kcal/mol for high affinity.
  • Hydrogen Bonding: Carboxylic acid group often anchors to catalytic residues (e.g., Arg120 in COX-2) .

Q. What role does this compound play in advanced material science applications?

  • Methodological Answer: Its rigid oxetane core and carboxylic acid functionality make it suitable for:

  • Polymer Crosslinking: Improves thermal stability in epoxy resins.
  • Coating Additives: Enhances adhesion via hydrogen bonding with substrates like metals or polymers.
  • Crystallization Studies: Use XRD to analyze lattice parameters influenced by methyl group steric effects .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer: Cross-validate using:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.
  • High-Resolution MS: Confirm molecular formula (e.g., C₈H₁₂O₃ requires 156.0786 g/mol exact mass).
  • X-ray Crystallography: Resolve ambiguous stereochemistry .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer: Nonlinear regression (e.g., GraphPad Prism) fits data to sigmoidal models (Hill equation) to calculate EC₅₀/IC₅₀. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. Report R² > 0.95 for robust fits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.